REACTION_CXSMILES
|
[OH:1][O:2][S:3]([O-:5])=[O:4].[K+:6].[O:7]=O.[OH:9][S:10]([O-])(=[O:12])=[O:11].[K+]>O>[S:3]([O:2][O:1][S:10]([O-:12])(=[O:11])=[O:9])([O-:7])(=[O:5])=[O:4].[K+:6].[K+:6] |f:0.1,3.4,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
KHSO5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Comparative Example A was prepared as for the “Conventional Complete Solution”
|
Type
|
DISSOLUTION
|
Details
|
until completely dissolved
|
Type
|
CUSTOM
|
Details
|
The resulting solution produced
|
Type
|
CUSTOM
|
Details
|
was prepared below the saturation limit
|
Type
|
DISSOLUTION
|
Details
|
dissolved solids (TDS)
|
Reaction Time |
17 d |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |